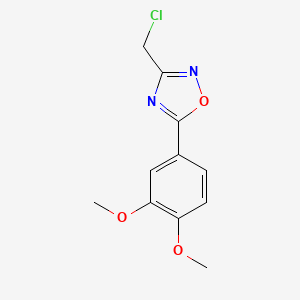
tert-butyl N-cyclopentylcarbamate;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-cyclopentylcarbamate;cyclopentane;iron is a complex compound that combines the properties of tert-butyl N-cyclopentylcarbamate, cyclopentane, and iron
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-cyclopentylcarbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-cyclopentylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-cyclopentylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with iron makes it useful in metalloprotein studies .
Medicine
In medicine, tert-butyl N-cyclopentylcarbamate derivatives are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, offering possibilities for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-cyclopentylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with iron, which may influence the activity of metalloproteins. The pathways involved include binding to active sites and altering the conformation of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-cyclopentylcarbamate
- Cyclopentane
- Iron complexes
Uniqueness
The uniqueness of tert-butyl N-cyclopentylcarbamate;cyclopentane;iron lies in its combined properties. The presence of tert-butyl and cyclopentyl groups, along with iron, provides a versatile platform for various chemical reactions and applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C15H29FeNO2 |
|---|---|
Peso molecular |
311.24 g/mol |
Nombre IUPAC |
tert-butyl N-cyclopentylcarbamate;cyclopentane;iron |
InChI |
InChI=1S/C10H19NO2.C5H10.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h8H,4-7H2,1-3H3,(H,11,12);1-5H2; |
Clave InChI |
KJCMFULVSYJJNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC1.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)







